molecular formula C7H12N4O B2887115 rac-[(2R,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine CAS No. 2153239-12-2

rac-[(2R,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine

Cat. No. B2887115
CAS RN: 2153239-12-2
M. Wt: 168.20 g/mol
InChI Key: DAAHHUCXQMAPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer properties . They have been synthesized and evaluated against human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine, involves various techniques . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is confirmed by spectroscopic techniques . The InChI code is 1S/C7H12N4O/c8-3-5-1-2-12-6(5)7-9-4-10-11-7/h4-6H,1-3,8H2,(H,9,10,11)/t5-,6-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the 1,2,4-triazole ring and the subsequent attachment of the oxolan-3-yl group .


Physical And Chemical Properties Analysis

The compound [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is a powder at room temperature . It has a molecular weight of 168.2 .

Scientific Research Applications

Antibacterial and Antifungal Activities

A series of derivatives starting from 4-methoxyaniline were synthesized, leading to compounds demonstrating moderate to very good antibacterial and antifungal activities against pathogenic strains. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Catalyst Development for Chemical Reactions

Research on quinazoline-based ruthenium complexes has shown that these compounds can act as efficient catalysts in transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency values. This highlights the utility of such complexes in catalyzing important chemical transformations (Karabuğa et al., 2015).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, such as 1,3-Dithiolane and 1,2,3-triazole derivatives, contribute significantly to the advancement of organic chemistry and material science. These studies provide insights into the structural and chemical properties of new molecules, which can be foundational for further research and applications in various scientific domains (Zhi-we, 2014).

Potential Pharmacological Applications

The exploration of N-heterocyclic ruthenium(II) complexes and other related compounds for their potential pharmacological applications, including their roles as enzyme inhibitors or receptor agonists, is a vital area of research. Such studies aim to develop new therapeutic agents based on the unique properties of these compounds (Sniecikowska et al., 2019).

Future Directions

The future directions for research on [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine and similar compounds are likely to focus on further exploring their anticancer properties . There may also be interest in synthesizing new derivatives and evaluating their biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine involves the protection of the amine group, followed by the formation of the oxolane ring and the triazole ring. The final step involves the deprotection of the amine group.", "Starting Materials": [ "Methanamine", "5-iodo-1H-1,2,4-triazole", "2,3-O-Isopropylidene-D-glyceraldehyde", "Sodium hydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Protection of the amine group by reacting methanamine with 2,3-O-Isopropylidene-D-glyceraldehyde in the presence of acetic acid and methanol to form the protected amine.", "Step 2: Formation of the oxolane ring by reacting the protected amine with sodium hydride and 2,3-O-Isopropylidene-D-glyceraldehyde in diethyl ether to form the protected oxolane.", "Step 3: Formation of the triazole ring by reacting the protected oxolane with 5-iodo-1H-1,2,4-triazole in the presence of sodium hydroxide and ethanol to form the protected triazole.", "Step 4: Deprotection of the amine group by reacting the protected triazole with hydrochloric acid to form the final compound [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine." ] }

CAS RN

2153239-12-2

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

[2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine

InChI

InChI=1S/C7H12N4O/c8-3-5-1-2-12-6(5)7-9-4-10-11-7/h4-6H,1-3,8H2,(H,9,10,11)

InChI Key

DAAHHUCXQMAPHX-UHFFFAOYSA-N

Isomeric SMILES

C1CO[C@H]([C@H]1CN)C2=NC=NN2

SMILES

C1COC(C1CN)C2=NC=NN2

Canonical SMILES

C1COC(C1CN)C2=NC=NN2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.